molecular formula C19H21N3O2S B269132 N-isopropyl-3-({[(phenylacetyl)amino]carbothioyl}amino)benzamide

N-isopropyl-3-({[(phenylacetyl)amino]carbothioyl}amino)benzamide

カタログ番号 B269132
分子量: 355.5 g/mol
InChIキー: AVTDAUUBTBGWCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isopropyl-3-({[(phenylacetyl)amino]carbothioyl}amino)benzamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the scientific community due to its potential use in cancer treatment. PAC-1 is a member of the benzamide family of compounds that have been shown to have anti-tumor properties.

作用機序

The mechanism of action of PAC-1 involves the activation of procaspase-3, an enzyme that plays a key role in apoptosis. PAC-1 binds to procaspase-3 and induces a conformational change that activates the enzyme. Once activated, procaspase-3 cleaves other proteins in the cell, leading to apoptosis.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity to normal cells, making it a potential cancer therapy with fewer side effects than traditional chemotherapy. In addition to inducing apoptosis, PAC-1 has been shown to inhibit tumor growth and angiogenesis (the formation of new blood vessels that feed tumors). PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

実験室実験の利点と制限

One advantage of PAC-1 is its selectivity for cancer cells, which allows for targeted therapy. PAC-1 also has a relatively simple structure, which makes it easy to synthesize and modify. However, PAC-1 has limited solubility in water, which can make it difficult to work with in some lab experiments. Additionally, PAC-1 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on PAC-1. One area of interest is the development of PAC-1 analogs with improved solubility and potency. Another area of research is the exploration of PAC-1 as a potential therapy for other diseases, such as Alzheimer's disease and Parkinson's disease, which also involve apoptosis. Additionally, further studies are needed to determine the safety and efficacy of PAC-1 in humans, and to develop effective methods for delivering the drug to cancer cells in the body.

合成法

The synthesis of PAC-1 involves the reaction of N-isopropyl-3-aminobenzamide with phenylacetyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure PAC-1. The yield of the reaction is typically around 60%.

科学的研究の応用

PAC-1 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. This selectivity makes it an attractive candidate for cancer therapy. PAC-1 has been tested on various types of cancer cells, including breast, lung, and colon cancer cells, and has shown promising results.

特性

製品名

N-isopropyl-3-({[(phenylacetyl)amino]carbothioyl}amino)benzamide

分子式

C19H21N3O2S

分子量

355.5 g/mol

IUPAC名

3-[(2-phenylacetyl)carbamothioylamino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H21N3O2S/c1-13(2)20-18(24)15-9-6-10-16(12-15)21-19(25)22-17(23)11-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,24)(H2,21,22,23,25)

InChIキー

AVTDAUUBTBGWCF-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

正規SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。